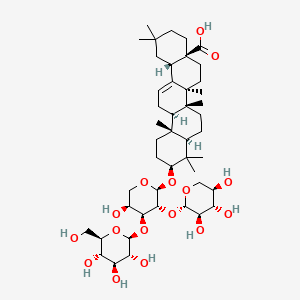

Elatoside E

Description

This compound is a natural product found in Aralia elata and Aralia decaisneana with data available.

Structure

2D Structure

Properties

Molecular Formula |

C46H74O16 |

|---|---|

Molecular Weight |

883.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24+,25-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |

InChI Key |

QISCHUABGXFSHX-VGYFPVPDSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Synonyms |

elatoside E |

Origin of Product |

United States |

Foundational & Exploratory

Elatoside E: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatoside E, a prominent triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly its hypoglycemic effects. This technical guide provides an in-depth overview of the natural sources, occurrence, and detailed methodologies for the isolation and characterization of this compound. Furthermore, it explores its biological activities, proposing a potential signaling pathway for its hypoglycemic action based on current scientific understanding of related compounds. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Natural Sources and Occurrence

This compound is primarily found in plants of the Aralia genus, with the highest concentrations typically located in the root cortex. It has also been identified in other related species.

Primary Natural Source

The principal and most cited natural source of this compound is the root cortex of Aralia elata SEEM. [1][2][3]. This plant, commonly known as the Japanese Angelica Tree, is a deciduous tree native to East Asia and has been traditionally used in folk medicine.

Other Documented Sources

This compound has also been reported in the following plants:

-

Aralia decaisneana

-

Elatosma branchingerum

-

The bark of Aralia elata has also been shown to contain various elatosides, suggesting it as another potential source[4][5].

-

A study on Aralia echinocaulis also identified the presence of various triterpenoid saponins, indicating this genus as a rich source of such compounds[6].

Quantitative Occurrence

Direct quantitative data for the yield of this compound from its natural sources is limited in the current literature. However, studies on the total saponin content in Aralia elata provide a valuable proxy for its potential abundance.

| Plant Material | Total Saponin Content (% w/w) | Reference |

| Aralia elata Roots | 9.41 ± 0.18 to 10.46 ± 0.15 | [7] |

Note: The specific percentage of this compound within the total saponin content is not specified in the cited literature.

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on standard methods for triterpenoid saponin isolation.

Extraction of Crude Saponins

-

Plant Material Preparation: The root cortex of Aralia elata is collected, washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically methanol or 70% ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

Purification of this compound

The n-butanol fraction is subjected to a series of chromatographic steps for the isolation of pure this compound.

-

Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a standard, are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile-water or methanol-water is commonly used as the mobile phase.

-

Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Proposed Signaling Pathway

This compound is primarily recognized for its hypoglycemic properties. While the precise molecular mechanism of this compound has not been fully elucidated, a plausible signaling pathway can be proposed based on the known actions of other hypoglycemic saponins and natural compounds that involve the insulin signaling pathway.

Hypoglycemic Effect

Studies have demonstrated that this compound can significantly affect the elevation of plasma glucose levels, suggesting its potential as a hypoglycemic agent[1][3]. The mechanism is likely multifactorial, potentially involving the inhibition of glucose absorption and the enhancement of glucose uptake and metabolism in peripheral tissues.

Proposed Signaling Pathway for Hypoglycemic Action

It is hypothesized that this compound may exert its hypoglycemic effect by modulating the insulin signaling pathway, leading to increased glucose uptake in muscle and adipose tissues. The proposed pathway involves the potentiation of insulin receptor signaling, leading to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.

Caption: Proposed insulin signaling pathway modulated by this compound.

Pathway Description:

-

Potentiation of Insulin Receptor Activity: this compound may interact with the insulin receptor, enhancing its sensitivity to insulin or acting as an insulin mimetic, leading to the autophosphorylation of the receptor's intracellular domain.

-

Activation of Downstream Signaling: This activation triggers the phosphorylation of Insulin Receptor Substrate (IRS) proteins.

-

PI3K/Akt Pathway Activation: Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).

-

GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.

-

Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.

Conclusion

This compound is a promising bioactive compound with significant hypoglycemic potential, primarily sourced from the root cortex of Aralia elata. While standardized protocols for its large-scale isolation are still under development, established methods of solvent extraction and chromatography provide a reliable framework for its purification. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological activities, which will be crucial for its potential development as a therapeutic agent. The proposed signaling pathway provides a logical starting point for future mechanistic studies.

References

- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]

- 3. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside. | Semantic Scholar [semanticscholar.org]

- 4. Bioactive saponins and glycosides. VI. Elatosides A and B, potent inhibitors of ethanol absorption, from the bark of Aralia elata SEEM. (Araliaceae): the structure-requirement in oleanolic acid glucuronide-saponins for the inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of three triterpenoid compounds isolated from root bark of Aralia elata on stimulus-induced superoxide generation and tyrosyl phosphorylation and translocation of p47(phox) and p67(phox) to cell membrane in human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three new triterpenoid saponins from Aralia echinocaulis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Therapeutic Treasure: A Technical Guide to the Biosynthesis of Elatoside E in Plants

For Immediate Release

A deep dive into the molecular factory of Aralia elata, this technical guide illuminates the biosynthetic pathway of Elatoside E, a promising oleanane-type triterpenoid saponin. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the enzymatic players and molecular transformations that culminate in this valuable natural product.

This whitepaper details the putative biosynthetic pathway of this compound, collates quantitative data on related saponins in Aralia elata, and outlines detailed experimental protocols for the functional characterization of the key enzymes involved. Visualizations of the proposed pathway and experimental workflows are provided to facilitate a clear understanding of the complex biological processes at play.

The Putative Biosynthetic Pathway of this compound

This compound is an oleanane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. Its biosynthesis in Aralia elata is a multi-step process initiated from the cyclization of 2,3-oxidosqualene. The pathway involves a series of oxidation and glycosylation reactions catalyzed by specific enzyme families, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

The proposed biosynthetic pathway begins with the formation of the triterpenoid backbone, β-amyrin, from 2,3-oxidosqualene. This foundational step is followed by a critical oxidation reaction at the C-28 position of β-amyrin, yielding oleanolic acid. This reaction is likely catalyzed by a member of the CYP716A subfamily, with CYP716A52v2 being a strong candidate due to its high expression in A. elata and its confirmed function as a β-amyrin 28-oxidase in the related species Panax ginseng.[1]

The final and diversifying steps in the biosynthesis of this compound involve the sequential attachment of a specific trisaccharide chain to the C-3 hydroxyl group of oleanolic acid. This intricate process is mediated by a series of UGTs, each specific to the sugar donor and the acceptor molecule. The sugar chain of this compound is O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl. The elucidation of the specific UGTs responsible for each glycosylation step is an active area of research. Transcriptome analysis of Aralia elata has revealed numerous candidate UGT genes that may be involved in saponin biosynthesis.[2][3]

Quantitative Data on Triterpenoid Saponins in Aralia elata

While specific quantitative data for each intermediate in the this compound biosynthetic pathway is not yet available, several studies have quantified the abundance of various triterpenoid saponins in different tissues of Aralia elata. This data provides valuable insights into the metabolic flux and the primary sites of saponin accumulation.

| Saponin | Plant Part | Concentration Range (µg/g or mg/g) | Analytical Method | Reference |

| Congmunoside II | Root Bark, Leaves, Seeds, Buds | 0.17-108 µg/L (in extract) | HPLC-MS/MS | [4] |

| Congmunoside IV | Root Bark, Leaves, Seeds, Buds | 0.53-329 µg/L (in extract) | HPLC-MS/MS | [4] |

| Congmunoside V | Root Bark, Leaves, Seeds, Buds | 0.77-480 µg/L (in extract) | HPLC-MS/MS | [4] |

| Congmunoside X | Root Bark, Leaves, Seeds, Buds | 0.77-480 µg/L (in extract) | HPLC-MS/MS | [4] |

| Congmuyenoside II | Root Bark, Leaves, Seeds, Buds | 0.82-510 µg/L (in extract) | HPLC-MS/MS | [4] |

| Aralia-saponin IV | Rat Plasma (after oral admin) | N/A (pharmacokinetic study) | UHPLC-MS/MS | [5] |

| Aralia-saponin A & B | Rat Plasma (after oral admin) | N/A (pharmacokinetic study) | UHPLC-MS/MS | [5] |

| Aralia-saponin V | Rat Plasma (after oral admin) | LLOQ: 5.70 ng/mL | UHPLC-ESI-MS/MS | [6] |

| Aralia-saponin VI | Rat Plasma (after oral admin) | LLOQ: 6.15 ng/mL | UHPLC-ESI-MS/MS | [6] |

| Total Triterpene Saponins | Leaves and Buds | 111 compounds identified | UPLC-ESI+-QTOF-MS | [7] |

Note: The concentrations reported as µg/L are from extracts and not directly from the plant tissue dry weight.

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires the functional characterization of the candidate enzymes. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Candidate Cytochrome P450s

This protocol describes the expression of a candidate CYP (e.g., CYP716A52v2) in a heterologous system, such as yeast or E. coli, to verify its enzymatic activity.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots or leaves of Aralia elata, tissues known for high saponin content. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: The full-length open reading frame of the candidate CYP gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a suitable yeast expression vector.

-

Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Transformed yeast are grown in selective media, and protein expression is induced.

-

Microsome Preparation: Yeast cells are harvested, and microsomes containing the expressed CYP enzyme are isolated by differential centrifugation.

-

Enzyme Assay: The microsomes are incubated with the substrate (β-amyrin) in the presence of a co-factor (NADPH) and a cytochrome P450 reductase.

-

Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with an authentic standard of oleanolic acid.

In Vitro Assay for Candidate UDP-Glycosyltransferases

This protocol outlines the steps to determine the function of candidate UGTs in the glycosylation of oleanolic acid and its intermediates.

Methodology:

-

Gene Cloning and Protein Purification: The candidate UGT gene is cloned into an E. coli expression vector. The recombinant protein is expressed and purified.

-

Enzyme Assay: The purified UGT is incubated with the acceptor substrate (oleanolic acid or a glycosylated intermediate) and a specific UDP-sugar donor (UDP-arabinose, UDP-xylose, or UDP-glucose).

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of new compounds. The structure of the glycosylated product is confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sequential Assays: To reconstruct the entire glycosylation cascade, sequential assays can be performed where the product of one UGT reaction is used as the substrate for the next putative UGT in the pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The identification and functional characterization of the specific CYP and UGTs involved will be crucial for a complete understanding of this pathway. The experimental protocols outlined here provide a roadmap for researchers to functionally validate the candidate genes identified through transcriptomic studies.

A deeper understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and other valuable saponins. By harnessing the power of synthetic biology, it may be possible to produce this compound in microbial or plant-based systems, ensuring a sustainable supply for future therapeutic applications. The continued exploration of the rich biodiversity of medicinal plants like Aralia elata promises to unveil further molecular treasures with significant potential for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and pharmacokinetic study of two triterpenoid saponins in rat plasma after oral administration of the extract of Aralia elata leaves by UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and comparison of triterpene saponins in Aralia elata leaves and buds by the energy-resolved MSAll technique on a liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Elatoside E: A Technical Review of a Hypoglycemic Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatoside E is a triterpenoid saponin first isolated from the root cortex of Aralia elata Seem., a plant with a history of use in traditional medicine.[1][2] Early research identified its potential as a hypoglycemic agent, positioning it as a molecule of interest for diabetes and metabolic disorder research. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its historical findings, biological activities, and the current understanding of its mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Historical Findings and Physicochemical Properties

This compound was first described in the mid-1990s as a novel oleanolic acid glycoside.[1] Its structure was elucidated through chemical and physicochemical analyses, identifying it as oleanolic acid 3-O-[β-D-xylopyranosyl (1→2)][β-D-glucopyranosyl (1→3)]-α-L-arabinopyranoside.[2] It is one of several saponins isolated from Aralia elata, a plant whose extracts have been investigated for a variety of pharmacological effects, including anti-inflammatory, anti-tumor, and metabolic regulatory properties.[3]

Biological Activity: Hypoglycemic Effects

The primary biological activity attributed to this compound is its hypoglycemic effect. This was demonstrated in early studies using an oral sucrose tolerance test in rats.[1][2] In these experiments, this compound was shown to inhibit the elevation of plasma glucose levels after a sucrose challenge.[1][2] While these initial findings were promising, publicly available literature lacks detailed quantitative data, such as dose-response curves, IC50 values, or specific percentages of blood glucose reduction.

Quantitative Data

A thorough review of the existing literature reveals a notable absence of specific quantitative data for the hypoglycemic activity of this compound. The original studies that identified its hypoglycemic effect did not publish detailed tables of blood glucose levels at various time points or different dosages. The following table summarizes the qualitative findings.

| Compound | Biological Activity | Model | Key Finding | Citations |

| This compound | Hypoglycemic | Oral Sucrose Tolerance Test in Rats | Inhibited the elevation of plasma glucose levels after sucrose challenge. | [1][2] |

| Aralia elata Saponins (general) | Hypoglycemia and Lipid-Lowering | General Review | Regulate glucose and lipid metabolism. | [3] |

Experimental Protocols

The key experiment cited in the literature for demonstrating the hypoglycemic effect of this compound is the oral sucrose tolerance test. While the specific, detailed protocol from the original publications is not fully available, a standard methodology for such a test in rats can be outlined based on common laboratory practices.

Oral Sucrose Tolerance Test (General Protocol)

-

Animal Model: Male Wistar or Sprague-Dawley rats, typically fasted overnight (12-16 hours) with free access to water.

-

Test Substance Administration: this compound, dissolved in a suitable vehicle (e.g., water, saline, or a weak ethanol solution), is administered orally via gavage at a predetermined dose. A control group receives the vehicle only.

-

Sucrose Challenge: After a specific period (commonly 30 minutes) following the administration of the test substance, a sucrose solution (typically 2 g/kg body weight) is administered orally to all animals.[4]

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, before sucrose administration) and at various time points post-sucrose challenge (e.g., 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a calibrated glucometer or a glucose oxidase assay.

-

Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for both the control and treated groups. A significant reduction in the AUC in the this compound-treated group compared to the control group indicates a hypoglycemic effect.

The following diagram illustrates a generalized workflow for this experimental protocol.

Putative Signaling Pathways

The precise molecular mechanism and signaling pathways through which this compound exerts its hypoglycemic effect have not been specifically elucidated in the available literature. However, based on the known mechanisms of other hypoglycemic saponins and agents that regulate blood glucose, a putative mechanism can be proposed. It is critical to note that the following pathways are hypothetical for this compound and require experimental validation.

Saponins, in general, are known to exert hypoglycemic effects through various mechanisms, including:

-

Inhibition of Carbohydrate Digestion and Absorption: Some saponins can inhibit the activity of intestinal α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This would delay and reduce the postprandial glucose spike, which is consistent with the findings from the oral sucrose tolerance test.

-

Modulation of Insulin Signaling: Saponins may enhance insulin sensitivity in peripheral tissues like muscle and adipose tissue.[5][6] A key pathway in insulin-mediated glucose uptake is the PI3K/Akt signaling pathway .

Hypothetical PI3K/Akt Pathway Activation by this compound

Insulin binding to its receptor on the cell surface triggers a cascade of phosphorylation events. A critical step is the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[7][8] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.

It is plausible that this compound could potentiate this pathway, leading to enhanced glucose uptake in response to insulin. The diagram below illustrates this hypothetical mechanism.

Conclusion and Future Directions

This compound is a naturally occurring saponin with demonstrated hypoglycemic activity in preclinical models. While its initial discovery was significant, there is a clear lack of in-depth, modern pharmacological studies to fully characterize its potential. For drug development professionals and researchers, this compound represents an intriguing starting point, but further investigation is imperative.

Key areas for future research include:

-

Quantitative Efficacy Studies: Dose-response studies are needed to determine the potency (e.g., ED50) of this compound in animal models of normoglycemia, glucose intolerance, and type 2 diabetes.

-

Mechanism of Action Studies: In-depth molecular studies are required to confirm or refute the proposed signaling pathways. This should include investigating its effects on α-glucosidase activity, insulin secretion from pancreatic β-cells, and the PI3K/Akt/GLUT4 pathway in insulin-sensitive tissues.

-

Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.

By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound as a lead compound for the development of novel anti-diabetic agents.

References

- 1. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Saponins and Glycosides. VII. On the Hypoglycemic Principles from the Root Cortex of Aralia elata SEEM. : Structure Related Hypoglycemic Activity of Oleanolic Acid Oligoglycoside [jstage.jst.go.jp]

- 3. Research progress in pharmacological effects of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

Elatoside E: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Elatoside E is a triterpenoid saponin first isolated from the root cortex of Aralia elata Seem.[1]. As a member of the oleanolic acid glycoside family, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its solubility and stability, critical parameters for its development as a pharmaceutical agent. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a complex glycoside with a molecular formula of C46H74O17 and a molecular weight of 899.08 g/mol . A summary of its key identifiers and computed properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 156980-30-2 | PubChem |

| Molecular Formula | C46H74O17 | PubChem |

| Molecular Weight | 899.08 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 10 | PubChem |

| Hydrogen Bond Acceptor Count | 17 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 898.49260 g/mol | PubChem |

| Monoisotopic Mass | 898.49260 g/mol | PubChem |

| Topological Polar Surface Area | 294 Ų | PubChem |

| Heavy Atom Count | 63 | PubChem |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. Based on available data, this compound exhibits the following solubility characteristics:

| Solvent | Solubility | Source |

| Chloroform | Soluble | BioCrick |

| Dichloromethane | Soluble | BioCrick |

| Ethyl Acetate | Soluble | BioCrick |

| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick |

| Acetone | Soluble | BioCrick |

Note: The provided solubility data is qualitative. Quantitative determination of solubility in various pharmaceutically acceptable solvents is a crucial next step in the preclinical development of this compound.

Experimental Protocol for Solubility Determination

A general protocol for determining the quantitative solubility of a natural product like this compound is outlined below. This method is based on the principles of equilibrium solubility measurement.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The time to reach equilibrium should be determined experimentally.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. While specific stability data for this compound is not currently available in the public domain, this section outlines the principles and a general protocol for conducting stability studies based on international guidelines.

Factors Affecting Stability

The stability of a triterpenoid saponin like this compound can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: The glycosidic linkages and the carboxylic acid moiety of the oleanolic acid backbone are susceptible to hydrolysis under acidic or basic conditions.

-

Light: Exposure to UV or visible light can lead to photodegradation.

-

Oxidative stress: The presence of oxidizing agents can lead to the degradation of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H2O2) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for dissolving this compound (e.g., methanol or ethanol)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period. Also, expose a solution of this compound to heat.

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC-PDA/MS method to separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products using mass spectrometry and other spectroscopic techniques.

-

Workflow for Forced Degradation Studies:

Caption: General workflow for forced degradation studies of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other triterpenoid saponins suggests potential mechanisms of action. Triterpenoid saponins are known to interact with various cellular targets and signaling cascades, including those involved in inflammation, apoptosis, and oxidative stress.

Based on the known activities of structurally related compounds, a hypothetical signaling pathway for the potential anti-inflammatory and antioxidant effects of this compound is proposed below. This is a speculative model and requires experimental validation.

Hypothetical Signaling Pathway for this compound:

Caption: Hypothetical signaling pathways for the anti-inflammatory and antioxidant effects of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While qualitative solubility data exists, further quantitative studies are necessary to support its development as a therapeutic agent. The provided experimental protocols for solubility and stability testing offer a framework for these essential preclinical investigations. Furthermore, the exploration of its mechanism of action through the investigation of relevant signaling pathways will be crucial in understanding its full therapeutic potential. As research on this compound continues, a more complete understanding of its properties will emerge, paving the way for its potential application in medicine.

References

Spectroscopic Profile of Elatoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem. and Aralia decaisneana, has garnered significant interest for its potential therapeutic properties, notably its hypoglycemic activity. As a member of the oleanolic acid glycoside family, its structural elucidation is paramount for understanding its mechanism of action and for guiding further drug development efforts. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its isolation and characterization are also presented.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₆H₇₄O₁₆ |

| Exact Mass | 882.50 g/mol |

| Appearance | Amorphous Powder |

| Source | Root cortex of Aralia elata Seem., Aralia decaisneana[1] |

Spectroscopic Data

The structural determination of this compound relies on a combination of spectroscopic techniques. While the complete raw data from the original structure elucidation is not publicly available, this section compiles the expected and reported spectral features based on the known structure and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in identifying the aglycone and sugar moieties.

| Ion | m/z (Da) | Fragmentation Details |

| [M+Na]⁺ | 905.4845 | Sodium adduct of the intact molecule. |

| [M-H]⁻ | 881.49 | Deprotonated molecule, confirming the molecular weight. |

| Fragment | 750 | Loss of a pentose unit (e.g., Xylose). |

| Fragment | 588 | Loss of a pentose and a hexose unit (e.g., Xylose and Glucose). |

| Aglycone | 455 | Oleanolic acid aglycone after cleavage of all sugar residues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of this compound, including the stereochemistry and linkages of the sugar units to the oleanolic acid core. The following tables present the assigned chemical shifts for the aglycone (oleanolic acid) and the expected ranges for the sugar moieties based on related compounds.

Table 1: ¹³C NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-d₅

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.6 | 16 | 23.6 |

| 2 | 26.5 | 17 | 47.9 |

| 3 | 89.1 | 18 | 41.9 |

| 4 | 39.6 | 19 | 46.2 |

| 5 | 55.8 | 20 | 30.8 |

| 6 | 18.4 | 21 | 34.1 |

| 7 | 33.2 | 22 | 33.1 |

| 8 | 39.9 | 23 | 28.1 |

| 9 | 48.0 | 24 | 16.8 |

| 10 | 37.0 | 25 | 15.6 |

| 11 | 23.6 | 26 | 17.3 |

| 12 | 122.6 | 27 | 26.1 |

| 13 | 144.3 | 28 | 179.8 |

| 14 | 42.1 | 29 | 33.1 |

| 15 | 28.2 | 30 | 23.7 |

Table 2: ¹H NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-d₅

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.25 | dd | 11.5, 4.0 |

| H-12 | 5.48 | t | 3.5 |

| H-18 | 3.02 | dd | 13.5, 4.0 |

| Me-23 | 1.18 | s | |

| Me-24 | 0.94 | s | |

| Me-25 | 0.88 | s | |

| Me-26 | 0.89 | s | |

| Me-27 | 1.25 | s | |

| Me-29 | 0.93 | s | |

| Me-30 | 0.95 | s |

Sugar Moieties: The sugar portion of this compound consists of one arabinose, one xylose, and one glucose unit. The anomeric protons of these sugars typically appear as doublets in the δ 4.5-5.5 ppm region of the ¹H NMR spectrum, with coupling constants indicative of their stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups of sugars and aglycone) |

| ~2930 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (carboxylic acid) |

| ~1640 | C=C stretching (oleanolic acid backbone) |

| ~1070 | C-O stretching (glycosidic linkages) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of triterpenoid saponins like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (Pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200 ppm.

-

2D NMR: To establish connectivities and assign all signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

FAB-MS: The sample is mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon).

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the mass spectrometer through a capillary at a high voltage, generating charged droplets that yield gas-phase ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow and Logical Relationships

The discovery and characterization of a natural product like this compound follow a systematic workflow, from the initial extraction to the final structural elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the logical progression from the plant source to the purified compound, which is then subjected to a battery of spectroscopic analyses to determine its complete chemical structure.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a foundational understanding for the identification and characterization of this compound. For researchers in natural product chemistry and drug development, a thorough grasp of these analytical techniques is essential for advancing the study of this promising hypoglycemic agent and other related triterpenoid saponins. The combination of MS, NMR, and IR spectroscopy provides the necessary evidence to unambiguously determine the complex structure of such natural products, paving the way for further biological and pharmacological investigations.

References

Elatoside E: A Technical Guide on its Preliminary Hypoglycemic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem., has emerged as a compound of interest for its potential hypoglycemic properties. Preliminary in vivo studies have demonstrated its ability to mitigate the elevation of plasma glucose levels, suggesting a promising role in the management of hyperglycemia. This technical guide provides a comprehensive overview of the current understanding of this compound's hypoglycemic effects, detailing the experimental methodologies employed in its initial evaluation and presenting the available data. Furthermore, it explores the putative mechanisms of action, drawing from research on related oleanolic acid glycosides and extracts of Aralia elata, and visualizes the potential signaling pathways involved. This document is intended to serve as a foundational resource for researchers and professionals in the field of diabetes and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

The global prevalence of diabetes mellitus necessitates the continued exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of bioactive compounds with potential applications in medicine. This compound, an oleanolic acid glycoside, has been identified as a hypoglycemic principle from the root cortex of Aralia elata Seem., a plant with a history of use in traditional medicine.[1][2] Initial studies have indicated that this compound can affect the elevation of plasma glucose levels in animal models, warranting a more in-depth examination of its properties.[1][2] This guide synthesizes the available preliminary data on this compound, focusing on its hypoglycemic effects, experimental validation, and potential molecular mechanisms.

In Vivo Hypoglycemic Activity of this compound

Preliminary investigations into the hypoglycemic activity of this compound have primarily utilized the oral sugar tolerance test in rat models. This test is a standard preclinical method to assess the efficacy of a substance in controlling postprandial hyperglycemia.

Experimental Data

While specific quantitative data from the initial oral sugar tolerance tests on this compound are not extensively published, the available literature consistently reports its inhibitory effect on the elevation of plasma glucose levels in rats following a sugar challenge.[1][2][3] The hypoglycemic activity of oleanolic acid and nine other oleanolic acid glycosides isolated from Aralia elata have been examined, and structure-activity relationships have been identified.[1]

To provide a framework for understanding the potential efficacy, Table 1 summarizes the typical experimental parameters and endpoints that would be assessed in such studies.

Table 1: Summary of In Vivo Hypoglycemic Study Parameters for this compound

| Parameter | Description |

| Animal Model | Male Wistar or Sprague-Dawley rats are commonly used for diabetes and metabolic studies.[4][5] |

| Induction of Hyperglycemia | An oral load of sucrose or glucose is administered to induce a transient hyperglycemic state.[6][7] |

| Test Substance | This compound, isolated from the root cortex of Aralia elata Seem. |

| Dosage | The specific dosages of this compound used in the preliminary studies are not detailed in the available abstracts. |

| Route of Administration | Oral gavage is the typical route for administering the test compound in an oral sugar tolerance test. |

| Control Groups | A vehicle control group (receiving the solvent used to dissolve this compound) and often a positive control group (treated with a known hypoglycemic agent) are included for comparison. |

| Blood Sampling Time Points | Blood samples are typically collected at baseline (before sugar administration) and at various time points post-sugar load (e.g., 30, 60, 90, 120 minutes).[6][8] |

| Primary Endpoint | Measurement of blood glucose concentrations at each time point. |

| Data Analysis | Calculation of the area under the curve (AUC) for the blood glucose concentration-time profile to quantify the overall glycemic response. |

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation and replication of scientific findings. The following sections outline the standard protocols for the key in vivo experiments used to evaluate the hypoglycemic effects of compounds like this compound.

Oral Sugar Tolerance Test (OSTT)

The OSTT is designed to evaluate the effect of a test compound on the body's ability to handle a sudden influx of sugar.

Experimental Workflow for Oral Sugar Tolerance Test

References

- 1. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijvm.ut.ac.ir [ijvm.ut.ac.ir]

- 4. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. e-jarb.org [e-jarb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Elatoside E: An Initial Hypothesis on its Anticancer Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata, has been primarily investigated for its hypoglycemic properties. However, emerging evidence on structurally related oleanolic acid glycosides and saponins from the Aralia genus points towards significant potential as an anticancer agent. Direct mechanistic studies on this compound are currently limited; therefore, this document synthesizes available data on analogous compounds to formulate a robust initial hypothesis. We hypothesize that this compound exerts cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest, mediated primarily through the inhibition of the prosurvival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This guide provides the theoretical framework, supporting data from related compounds, and detailed experimental protocols to validate this hypothesis.

Introduction to this compound and its Class

This compound is an oleanane-type triterpenoid saponin, a class of natural glycosides widely recognized for their diverse pharmacological activities, including potent antitumor effects.[1][2] The core structure is based on a pentacyclic triterpene aglycone (oleanolic acid) attached to one or more sugar moieties. While compounds from Aralia elata have been shown to induce apoptosis and exhibit cytotoxicity against various cancer cell lines, the specific molecular pathways engaged by this compound remain unelucidated.[3][4]

Studies on oleanolic acid and its related saponins consistently demonstrate interference with key cancer cell signaling pathways.[5][6] A frequent target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[7][8] Inhibition of this pathway typically leads to the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[8][9]

Initial Hypothesis: Inhibition of the PI3K/Akt Pathway

Based on the established activities of its structural analogs, we propose the following initial hypothesis for the mechanism of action of this compound:

This compound inhibits the proliferation of cancer cells by suppressing the PI3K/Akt signaling cascade. This inhibition leads to downstream effects, including the induction of mitochondrial-mediated apoptosis and G1 phase cell cycle arrest.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Visualized Signaling Pathway

Caption: Hypothesized mechanism of this compound via PI3K/Akt inhibition.

Supporting Quantitative Data (from Analogous Compounds)

Direct quantitative data for this compound is sparse. The following tables summarize the cytotoxic activities of total saponins from Aralia elata, its aglycone (Oleanolic Acid), and other structurally related triterpenoids against various human cancer cell lines. This data supports the plausibility of the proposed hypothesis.

Table 1: Cytotoxicity of Saponins/Extracts from Aralia elata

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Saponin from A. elata | HL-60 (Leukemia) | MTT | 15.62 µM | [1] |

| Saponin from A. elata | A549 (Lung) | MTT | 11.25 µM | [1] |

| Saponin from A. elata | DU-145 (Prostate) | MTT | 7.59 µM | [1] |

| Methanol Extract | AGS (Stomach) | MTT | 66.1 µg/mL | [4] |

| Methanol Extract | B16F10 (Melanoma) | MTT | >200 µg/mL | [4] |

| Methanol Extract | SK-OV-3 (Ovarian) | MTT | >200 µg/mL | [4] |

Table 2: Cytotoxicity of Oleanolic Acid and Related Sapogenins

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Oleanolic Acid | A549 (Lung) | MTS | 98.9 ± 0.05 | [10] |

| Oleanolic Acid | HeLa (Cervical) | MTS | 83.6 ± 0.05 | [10] |

| Oleanolic Acid | HepG2 (Liver) | MTS | 408.3 ± 0.05 | [10] |

| Hederagenin | A549 (Lung) | MTS | 78.4 ± 0.05 | [10] |

| Hederagenin | HeLa (Cervical) | MTS | 56.4 ± 0.05 | [10] |

| Hederagenin | HepG2 (Liver) | MTS | 40.4 ± 0.05 | [10] |

| Ursolic Acid | A549 (Lung) | MTS | 21.9 ± 0.05 | [10] |

| Ursolic Acid | HeLa (Cervical) | MTS | 11.2 ± 0.05 | [10] |

Experimental Protocols for Hypothesis Validation

To test the proposed mechanism of action, a series of key experiments are required. The workflow for this investigation is outlined below, followed by detailed protocols for each major step.

Visualized Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Research progress in pharmacological effects of Aralia elata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic acid inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oleanolic acid induces apoptosis and autophagy via the PI3K/AKT/mTOR pathway in AGS human gastric cancer cells [ouci.dntb.gov.ua]

- 10. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Elatoside E: A Potential Therapeutic Target for Hyperglycemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elatoside E, a triterpenoid saponin of the oleanolic acid glycoside class, has been identified as a promising natural compound with potential therapeutic applications. Isolated from the root cortex of Aralia elata Seem., this compound has demonstrated hypoglycemic properties, suggesting its potential as a lead compound for the development of novel anti-diabetic agents.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its primary therapeutic target, proposed mechanism of action, and relevant experimental protocols.

Primary Therapeutic Target: Postprandial Hyperglycemia

The principal therapeutic target of this compound is the management of postprandial hyperglycemia, the transient increase in blood glucose levels following a meal. Research has shown that this compound can affect the elevation of plasma glucose levels in rats following an oral sugar tolerance test.[1][2] This positions this compound as a potential agent for controlling the glycemic excursions that are a hallmark of type 2 diabetes and a risk factor for its associated complications.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield specific quantitative data for the hypoglycemic effect of this compound, such as IC50 values or percentage of blood glucose reduction at specific dosages. The primary research articles identify its activity but do not provide detailed dose-response data. The table below summarizes the qualitative findings.

| Compound | Therapeutic Effect | Observed In Vivo Effect | Quantitative Data |

| This compound | Hypoglycemic | Affects the elevation of plasma glucose level in an oral sugar tolerance test in rats.[1][2] | Not available in the reviewed literature. |

Proposed Mechanism of Action

The hypoglycemic effect of this compound is believed to be mediated through a multi-faceted mechanism, characteristic of oleanolic acid glycosides. This mechanism does not involve direct insulin-like activity or the stimulation of insulin release.[4] Instead, the primary modes of action are:

-

Inhibition of Gastric Emptying: this compound, like other oleanolic acid glycosides, is proposed to delay the rate at which stomach contents are released into the small intestine.[4] This action is thought to be mediated by capsaicin-sensitive sensory nerves and the central nervous system.[4]

-

Inhibition of Intestinal Glucose Uptake: The compound likely interferes with the transport of glucose across the intestinal brush border, thereby reducing the amount of glucose that enters the bloodstream.[4]

This dual mechanism of slowing sugar's entry into the intestine and then hindering its absorption provides a synergistic approach to managing postprandial blood glucose spikes.

Signaling Pathway

The inhibition of gastric emptying by oleanolic acid glycosides is suggested to involve the dopaminergic system. The proposed signaling pathway indicates that these compounds may stimulate the release or production of dopamine, which then acts on dopamine D2 receptors. This interaction is thought to subsequently trigger the release of prostaglandins, which play a role in regulating gastric motility.[4]

Experimental Protocols

The primary in vivo assay used to characterize the hypoglycemic activity of this compound is the Oral Sucrose Tolerance Test (OSTT) in rats.

Oral Sucrose Tolerance Test (OSTT) Protocol

Objective: To evaluate the effect of a test compound on the glycemic response to an oral sucrose load in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (fasted overnight)

-

This compound (or test compound)

-

Sucrose solution (e.g., 2 g/kg body weight)

-

Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

-

Glucometer and test strips

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

-

Animal Preparation: Fast rats overnight (12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0 min) from the tail vein.

-

Compound Administration: Administer this compound or the vehicle orally via gavage.

-

Sucrose Loading: After a set period (e.g., 30 minutes), administer the sucrose solution orally via gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the sucrose load and measure the blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentrations against time for each group. Calculate the area under the curve (AUC) for the blood glucose response. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates a positive hypoglycemic effect.

References

- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]

- 3. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidiabetogenic activity of oleanolic acid glycosides from medicinal foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico and Experimental Workflow for Predicting the Bioactivities of Elatoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elatoside E is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem.[1]. While preliminary studies have indicated its potential as a hypoglycemic agent, a comprehensive understanding of its bioactivities, mechanism of action, and broader therapeutic potential remains largely unexplored. The advancement of computational, or in silico, methodologies presents a powerful opportunity to accelerate the investigation of natural products like this compound. These techniques allow for the rapid prediction of pharmacokinetic properties, potential protein targets, and modulation of signaling pathways, thereby guiding and prioritizing experimental validation.[2][3][4]

This technical guide outlines a comprehensive in silico and experimental workflow designed to predict, elucidate, and validate the bioactivities of this compound. By integrating computational modeling with targeted experimental protocols, this framework aims to provide a systematic approach for characterizing its therapeutic potential.

Proposed In-Silico Prediction Workflow

The initial phase of investigation involves a multi-step computational workflow to build a profile of this compound's potential bioactivities. This workflow, depicted below, integrates molecular property prediction, target identification, and pathway analysis.

Caption: Proposed in silico workflow for this compound bioactivity prediction.

Molecular Properties and ADMET Prediction

A critical initial step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Various in silico models, including those based on quantitative structure-activity relationships (QSAR) and machine learning, can predict these properties from the molecular structure of this compound.[3][5][6]

3.1 Predicted Physicochemical and ADMET Properties of this compound

The following table summarizes the predicted properties for this compound (PubChem CID: 6918755) using established computational models.

| Property | Predicted Value/Classification | Implication in Drug Development |

| Physicochemical | ||

| Molecular Weight | 883.1 g/mol [1] | High molecular weight may impact oral bioavailability. |

| LogP (Octanol/Water) | 2.8[1] | Moderate lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 12[1] | High number, may reduce oral bioavailability (violates Lipinski's Rule of 5). |

| Hydrogen Bond Acceptors | 16[1] | High number, may reduce oral bioavailability (violates Lipinski's Rule of 5). |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | Low | Suggests potential challenges for oral administration. |

| Blood-Brain Barrier Perm. | Low | Unlikely to have significant central nervous system effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions via this major metabolic enzyme. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen. |

Note: The values presented are hypothetical predictions based on typical in silico models and the known structure of this compound. These require experimental validation.

Target Identification and Bioactivity Prediction

With an initial ADMET profile, the next step is to identify potential molecular targets. This "target fishing" can be accomplished through several computational methods.[2][7]

-

Reverse Docking: The 3D structure of this compound is docked against a library of known protein structures to identify potential binding partners based on binding affinity scores.

-

Pharmacophore Modeling: The chemical features of this compound are used to build a 3D pharmacophore model, which is then screened against databases of protein structures to find proteins with complementary binding sites.

-

Chemical Similarity: this compound is compared to compounds with known biological targets, with the assumption that structurally similar molecules may have similar targets.

Given that this compound is a saponin with known hypoglycemic effects, potential targets could include enzymes and receptors involved in glucose metabolism.[8][][10]

Proposed Signaling Pathway Modulation

Based on the predicted targets and the known bioactivities of similar saponins, pathway analysis can be used to hypothesize the biological pathways this compound may modulate. For its hypoglycemic effect, the PI3K/AKT signaling pathway , which is central to insulin signaling and glucose metabolism, is a plausible candidate.[][11]

References

- 1. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid saponins, a diverse group of glycosides, are abundant in various plant species, including those of the Aralia genus (Araliaceae family). These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities. Among these, Elatoside E, a triterpenoid saponin isolated from Aralia elata, has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound and related triterpenoid saponins from Aralia species, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation and characterization.

Chemical Structures and Properties

This compound and its related compounds are oleanane-type triterpenoid saponins. The basic structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to one or more sugar moieties. The type, number, and linkage of these sugar chains contribute to the diversity and biological activity of these saponins.

Biological Activities and Quantitative Data

Triterpenoid saponins from Aralia species exhibit a spectrum of biological effects, including hypoglycemic, cytotoxic, and anti-inflammatory activities. The following tables summarize the available quantitative data for this compound and other notable saponins from this genus.

Table 1: Hypoglycemic Activity of Saponin Extracts from Aralia Species

| Compound/Extract | Species | Model | Dose | Effect | Reference |

| Crude Saponin | Aralia elata | Streptozotocin-induced diabetic rats | 10mg/100g body weight (i.p.) | Reduction in serum glucose (not statistically significant) | [1] |

| Total Saponins (SAT) | Aralia taibaiensis | Type 2 diabetic rats | 320 mg/kg | Significant decrease in fasting blood glucose | [2] |

Note: Specific quantitative data for the hypoglycemic activity of purified this compound was not available in the reviewed literature.

Table 2: Cytotoxic Activity of Triterpenoid Saponins from Aralia elata

| Compound | Cell Line | IC50 (µM) | Reference |

| Congmuyenoside I | HL-60 | 6.99 | [3] |

| Congmuyenoside I | A549 | 7.93 | [3] |

| 3-O-[β-D-glucopyranosyl (1→3)-α-l-arabinopyranosyl]-echinocystic acid | HL-60 | 5.75 | [3] |

| 3-O-α-L-arabinopyranosyl echinocystic acid | HL-60 | 7.51 | [3] |

Table 3: Anti-inflammatory Activity of Triterpenoid Saponins from Aralia Species

| Compound | Species | Assay | IC50 (µM) | Reference |

| Nudicauloside A | Aralia nudicaulis | Inhibition of LPS-induced NO production in RAW 264.7 macrophages | 74 ± 28 | |

| Nudicauloside B | Aralia nudicaulis | Inhibition of LPS-induced NO production in RAW 264.7 macrophages | 101 ± 20 |

Signaling Pathways

The biological activities of triterpenoid saponins from Aralia species are mediated through the modulation of various signaling pathways.

Anti-inflammatory Signaling Pathway

Saponins from Aralia have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

References

Unraveling the Elatoside Enigma: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of elatosides, a class of triterpenoid saponins with promising therapeutic potential. This whitepaper provides a meticulous compilation of quantitative data, detailed experimental protocols, and novel visualizations of the molecular pathways influenced by these natural compounds.

Elatosides, primarily isolated from plants of the Aralia species, have garnered significant scientific interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and hypoglycemic effects. Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the development of new and effective therapeutic agents. This guide aims to consolidate the current knowledge in this field to facilitate further research and drug discovery.

Quantitative Analysis of Cytotoxic Activity

A critical aspect of SAR studies is the quantitative assessment of how modifications to a molecule's structure affect its biological activity. The following tables summarize the cytotoxic activities (IC50 values) of various elatosides and related oleanane saponins against several cancer cell lines. This data highlights key structural features that govern their anti-cancer potential.

Table 1: Cytotoxicity of Triterpene Saponins from Aralia elata Leaves

| Compound | Aglycone | Sugar Moiety at C3 | IC50 (µM) vs. HL-60 | IC50 (µM) vs. A549 | IC50 (µM) vs. DU145 |

| 1 | Oleanolic acid | Glc(1→3)Glc(1→3)Glc | 6.99 | 7.93 | - |

| 5 | Echinocystic acid | Glc(1→3)Ara | 5.75 | - | - |

| 6 | Echinocystic acid | Ara | 7.51 | - | - |

| 8 | (Known Triterpene Saponin) | - | 15.62 | 11.25 | 7.59 |

Data sourced from multiple studies on saponins isolated from Aralia elata leaves.[1][2]

Table 2: Structure-Activity Relationship of Oleanolic Acid Glycosides

| Compound | Aglycone | Sugar Moiety at C3 | Sugar Moiety at C28 | Cytotoxicity | Key Finding |

| Monodesmosidic Saponin | Oleanolic acid | Oligosaccharide | -COOH (free) | Potent | The absence of esterification at the C-28 position is crucial for cytotoxicity. |

| Bidesmosidic Saponins | Oleanolic acid | Oligosaccharide | Esterified with sugar | Low/Inactive | Esterification at C-28 significantly reduces or abolishes cytotoxic activity. |

General findings from studies on oleanane saponins.

The data consistently indicates that the nature and substitution of the sugar moieties, as well as the presence of a free carboxyl group at the C-28 position of the aglycone, are critical determinants of cytotoxic activity. Monodesmosidic saponins, which have a sugar chain only at the C-3 position, generally exhibit higher cytotoxicity than bidesmosidic saponins, where a second sugar chain is esterified to the C-28 carboxyl group. The composition and linkage of the sugars in the oligosaccharide chain also play a significant role in modulating this activity.

Experimental Protocols

To ensure the reproducibility and validation of the cited research, this section provides a detailed methodology for a key experiment used to determine the cytotoxic activity of elatosides.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the elatoside compounds in culture medium. After the initial 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the elatosides. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the elatosides, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for another 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

Elatosides exert their biological effects by modulating key cellular signaling pathways. This guide provides visualizations of these pathways to facilitate a deeper understanding of their mechanism of action.

Inhibition of the NF-κB Signaling Pathway

Research has shown that elatoside F can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway by elatosides.